ADB-HEXINACA is a synthetic cannabinoid receptor agonist that belongs to a class of compounds known as new psychoactive substances. This compound features a hexyl substituent at the indazole core, distinguishing it from other synthetic cannabinoids. It has gained attention for its potent activity at cannabinoid receptors, particularly the CB1 receptor, which is primarily responsible for the psychoactive effects associated with cannabis use. ADB-HEXINACA has been identified in various drug formulations and is not currently classified as a controlled substance in many jurisdictions, raising concerns regarding its availability and potential misuse .
ADB-HEXINACA was synthesized in research settings, particularly noted for its emergence in the illicit drug market. It is classified as a synthetic cannabinoid receptor agonist, which are compounds designed to mimic the effects of natural cannabinoids found in cannabis. The classification of ADB-HEXINACA falls under the broader category of new psychoactive substances, which are often developed to circumvent existing drug laws while still providing psychoactive effects similar to those of traditional cannabis products .
The synthesis of ADB-HEXINACA involves several chemical reactions that typically start with readily available precursors. The process generally includes:
The synthesis has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring high purity and structural integrity of the final product .
ADB-HEXINACA's molecular structure can be described as follows:
The compound's three-dimensional structure can be visualized using computational chemistry software, which aids in understanding its interaction with cannabinoid receptors. The presence of the hexyl group is crucial for its binding affinity and pharmacological activity .
ADB-HEXINACA undergoes several metabolic transformations when introduced into biological systems:
The metabolic profile of ADB-HEXINACA was studied using human hepatocyte incubations followed by liquid chromatography-quadrupole time-of-flight mass spectrometry analysis, revealing multiple metabolites formed through these reactions .
ADB-HEXINACA acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Its mechanism involves:
Data from pharmacological studies indicate that ADB-HEXINACA exhibits high potency at these receptors, contributing to its significant psychoactive effects .
Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, confirming structural integrity and purity above 95% .
ADB-HEXINACA has primarily been studied for its pharmacological properties within research contexts. Its applications include:
As synthetic cannabinoids continue to evolve, compounds like ADB-HEXINACA play a crucial role in both scientific inquiry and public health discussions surrounding psychoactive substances .
ADB-HEXINACA was first identified in April 2021 in seized herbal material in Manchester, United Kingdom, and concurrently in infused papers within Scottish prisons [1] [4]. Its initial appearance was rapidly followed by detections in seized samples in Florida, USA, confirming its transatlantic diffusion [4] [7]. By late 2021, ADB-HEXINACA had become one of the most prevalent SCRAs in the UK and was documented in 118 drug reports within the US National Forensic Laboratory Information System (NFLIS) that year [1] [6].
European monitoring indicated fluctuating but persistent prevalence. In Germany, ADB-HEXINACA was detected in 3.5% of SCRA-positive urine samples and 5.5% of SCRA-positive blood/serum samples submitted for abstinence control and forensic analysis up to December 2022 [5]. Its appearance in prisons and within vulnerable populations highlighted its role in the evolving NPS landscape, driven partly by attempts to evade substance-specific legislation [1] [5].
A significant challenge for monitoring ADB-HEXINACA prevalence lies in its extensive metabolism. The parent compound is rapidly biotransformed in vivo, making metabolite identification crucial for toxicological confirmation [1] [5] [6].
Table 1: Key Biomarkers for Detecting ADB-HEXINACA Exposure
Biomarker Type | Specific Metabolite | Abundance in Urine | Primary Metabolic Pathway |
---|---|---|---|
Major Phase I Metabolite | 5-oxo-hexyl ADB-HEXINACA (M9) | High | Hydroxylation/Dehydrogenation (Hexyl tail) |
Major Phase I Metabolite | 4-hydroxy-hexyl ADB-HEXINACA (M8) | High | Hydroxylation (Hexyl tail) |
Major Phase I Metabolite | Amide Hydrolysis Product (M16) | Moderate | Terminal Amide Hydrolysis |
Secondary Metabolite | 5-hydroxy-hexyl ADB-HEXINACA (M6) | Moderate | Hydroxylation (Hexyl tail) |
Minor Metabolite | Dihydrodiol Metabolites | Low | Epoxidation/Hydrolysis (Indazole core) |
ADB-HEXINACA belongs unequivocally to the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide subclass of SCRAs, sharing a common pharmacophore backbone with controlled substances like ADB-BUTINACA (butyl tail) and ADB-PINACA (pentyl tail) [1] [3] [4]. Its molecular formula is C₂₀H₃₀N₄O₂ (molecular weight: 358.5 g/mol) [3] [7]. The defining structural features are:
Quantitative structure-activity relationship (QSAR) studies of related SCRAs indicate that N1-alkyl chains between 4 and 6 carbons optimize hydrophobic interactions within the receptor binding pocket [4]. The hexyl chain represents an extension within this optimal range, potentially enhancing receptor binding kinetics compared to shorter homologs.
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3